5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, fluorine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine and pyrrole precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting intermediate is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable versions of the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or fluorine positions.
Scientific Research Applications
5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting fibroblast growth factor receptors (FGFRs) involved in cancer.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to the active sites of these receptors, blocking their signaling pathways.
Comparison with Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
5-bromo-4-fluoro-2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-5(2)8-3-6-9(12)7(11)4-13-10(6)14-8/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYACONCWOCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C(=CN=C2N1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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